Fmoc-beta-ala-opfp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

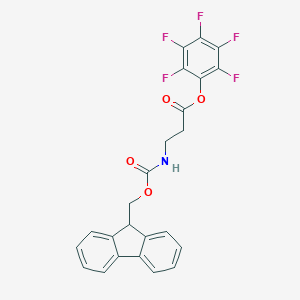

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c25-18-19(26)21(28)23(22(29)20(18)27)34-17(31)9-10-30-24(32)33-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRARRDDNQDLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-beta-Ala-OPfp: A Comprehensive Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-α-Fmoc-β-alanine pentafluorophenyl ester (Fmoc-beta-Ala-OPfp), a critical reagent in modern peptide chemistry. This document details its physicochemical characteristics, provides established experimental protocols for its synthesis and use, and discusses potential challenges such as impurity formation.

Core Chemical and Physical Properties

This compound is a white, powdered amino acid derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS).[1] Its structure features a β-alanine core, an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a C-terminal pentafluorophenyl (Pfp) ester. The Fmoc group provides stable protection under acidic conditions and is readily cleaved by a secondary amine base, such as piperidine, allowing for orthogonal protection schemes.[2] The pentafluorophenyl ester is a highly efficient activating group that facilitates rapid and clean amide bond formation during peptide coupling steps.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Fmoc-β-Ala-OPfp | [1] |

| CAS Number | 149303-38-8 | [1] |

| Molecular Formula | C₂₄H₁₆F₅NO₄ | [1] |

| Molecular Weight | 477.4 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 116 - 118 °C | [1] |

| Purity (Typical) | ≥ 99% (by HPLC) | [1] |

| Storage Conditions | 0 - 8 °C, sealed, away from moisture | [1][4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: N-terminal protection of β-alanine followed by C-terminal activation.

2.1. Protocol for Synthesis of Fmoc-β-Ala-OH

This protocol is adapted from established methods for the Fmoc protection of amino acids.[5]

-

Dissolution: Dissolve β-alanine (1.0 equivalent) in a 10% aqueous sodium carbonate (Na₂CO₃) solution. Cool the flask in an ice bath.

-

Fmoc Protection: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (0.85 equivalents) in dioxane dropwise to the cooled β-alanine solution with continuous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Dilute the reaction mixture with water and wash three times with diethyl ether to remove impurities.

-

Acidification: Acidify the aqueous layer to a pH of 2 using a 2N HCl solution, which will cause the Fmoc-β-Ala-OH product to precipitate.

-

Extraction: Extract the product from the acidified aqueous solution three times with ethyl acetate.

-

Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Recrystallize the solid from an ethyl acetate/hexane mixture to obtain pure, white Fmoc-β-Ala-OH.[5]

2.2. Protocol for Esterification to this compound

This procedure involves the activation of the carboxylic acid of Fmoc-β-Ala-OH with pentafluorophenol.

-

Activation: Dissolve Fmoc-β-Ala-OH (1.0 equivalent) and pentafluorophenol in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

-

Coupling: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or thionyl chloride to the solution and stir at room temperature.[3]

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Purification: Upon completion, filter the reaction mixture to remove by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then purified, typically through crystallization or column chromatography, to yield the final this compound product.[3]

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for SPPS, where its pre-activated ester allows for efficient coupling without the need for in-situ activating reagents.[2][3]

3.1. General Fmoc-SPPS Cycle using this compound

The following protocol outlines a standard coupling cycle on a solid support (e.g., Wang or Rink Amide resin).[6][7]

-

Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[7]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[2][7]

-

Coupling: Dissolve this compound (typically 2-4 equivalents over resin loading) in DMF. Add the solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.[6] The high reactivity of the OPfp ester often leads to complete coupling in this timeframe.[3]

-

Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and by-products.

-

Monitoring (Optional): Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the completion of the coupling reaction.[2]

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.[6]

Caption: Experimental workflow for a single Fmoc-SPPS cycle.

Potential Impurities and Side Reactions

A significant consideration when working with Fmoc-protected amino acids is the potential for process-related impurities. When using N-hydroxysuccinimide-based reagents (Fmoc-OSu) for the synthesis of the precursor Fmoc-β-Ala-OH, a notable side reaction can occur.

4.1. Formation of Fmoc-β-Ala-OH Impurity via Lossen Rearrangement

The use of Fmoc-OSu can lead to the formation of Fmoc-β-Ala-OH as a by-product through a Lossen-type rearrangement mechanism.[8][9] This impurity can be difficult to separate from the desired Fmoc-amino acid product and, if carried over, can be incorporated into the peptide chain during synthesis.[8][10] Using Fmoc-Cl for the protection step is a common strategy to avoid this specific side reaction.[10]

Caption: Mechanism of Fmoc-β-Ala-OH impurity formation from Fmoc-OSu.

4.2. Hydrolysis

The pentafluorophenyl ester is highly reactive and, as such, is susceptible to hydrolysis.[3] It is crucial to use anhydrous solvents and store the reagent under dry conditions to maintain its high reactivity and prevent degradation.

Analytical Characterization

The purity and identity of this compound are typically confirmed using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, with typical specifications being ≥99%.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.[5][11]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chempep.com [chempep.com]

- 3. Buy this compound | 149303-38-8 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. FMOC-b-Ala-OH(35737-10-1) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide on the Structure Elucidation of Fmoc-beta-Ala-OPfp

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of N-α-Fmoc-β-alanine-pentafluorophenyl ester (Fmoc-beta-Ala-OPfp), a key building block in solid-phase peptide synthesis (SPPS). This document details the molecule's chemical properties, synthesis, and the analytical techniques used to confirm its structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid β-alanine, protected at its amino terminus with a fluorenylmethyloxycarbonyl (Fmoc) group and activated at its carboxyl terminus as a pentafluorophenyl (OPfp) ester. The Fmoc group provides a base-labile protecting strategy, crucial for stepwise peptide chain elongation in SPPS. The OPfp ester is a highly efficient activating group due to the strong electron-withdrawing nature of the pentafluorophenyl ring, which facilitates rapid and efficient amide bond formation with minimal side reactions.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 149303-38-8 | [2][3] |

| Molecular Formula | C₂₄H₁₆F₅NO₄ | [2][3] |

| Molecular Weight | 477.4 g/mol | [2][3] |

| Appearance | White powder | [2] |

| Melting Point | 116 - 118 °C | [2] |

| Purity (HPLC) | ≥ 99% | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the protection of the amino group of β-alanine with the Fmoc group. The second step is the activation of the carboxylic acid group of Fmoc-β-alanine with pentafluorophenol to form the OPfp ester.

Synthesis of Fmoc-beta-Ala-OH

The synthesis of the precursor, Fmoc-beta-Ala-OH, involves the reaction of β-alanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[4]

Experimental Protocol: Synthesis of Fmoc-beta-Ala-OH [4]

-

Dissolve β-alanine (1.0 eq) in a 10% aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of Fmoc-Cl (0.85 eq) in dioxane dropwise to the cooled β-alanine solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 4 hours.

-

After the reaction is complete, dilute the mixture with water and wash with ether to remove organic impurities.

-

Acidify the aqueous layer to a pH of 2 using 2N HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Fmoc-beta-Ala-OH as a white solid.

Synthesis of this compound

The final step is the esterification of Fmoc-beta-Ala-OH with pentafluorophenol using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis of this compound

-

Dissolve Fmoc-beta-Ala-OH (1.0 eq) and pentafluorophenol (1.1 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in the same anhydrous solvent to the cooled mixture.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Continue stirring for an additional 3-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the Fmoc group, the β-alanine backbone, and the pentafluorophenyl ring. For comparison, the experimental ¹H NMR data for Fmoc-beta-Ala-OH in CDCl₃ shows the following key signals: δ 2.60 (t, 2H), 3.47 (d, 2H), 4.19 (t, 1H), 4.39 (d, 2H), and 7.29-7.74 (m, 8H).[4] Upon esterification to form this compound, the protons on the β-alanine backbone adjacent to the newly formed ester linkage would experience a downfield shift.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₂ (β to N) | ~2.8 - 3.0 | t | 2H |

| CH₂ (α to N) | ~3.6 - 3.8 | q | 2H |

| CH (Fmoc) | ~4.2 - 4.3 | t | 1H |

| CH₂ (Fmoc) | ~4.4 - 4.6 | d | 2H |

| NH | ~5.3 - 5.5 | t | 1H |

| Aromatic (Fmoc) | 7.30 - 7.80 | m | 8H |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the pentafluorophenyl ring will exhibit coupling with the fluorine atoms, resulting in characteristic splitting patterns.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₂ (β to N) | ~35 |

| CH₂ (α to N) | ~38 |

| CH (Fmoc) | ~47 |

| CH₂ (Fmoc) | ~67 |

| Aromatic CH (Fmoc) | ~120, 125, 127, 128 |

| Quaternary C (Fmoc) | ~141, 144 |

| C=O (Amide) | ~156 |

| C=O (Ester) | ~168 |

| C-O (Pfp) | ~120-145 (multiple signals due to C-F coupling) |

| C-F (Pfp) | ~135-150 (multiple signals due to C-F coupling) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and can provide structural information through fragmentation analysis.

Expected Mass Spectrometry Data for this compound

-

Molecular Ion (M⁺): The expected exact mass for C₂₄H₁₆F₅NO₄ is 477.1023. High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy.

-

Major Fragmentation Pathways:

-

Loss of the pentafluorophenoxy group (-OC₆F₅) to give a fragment at m/z 294.

-

Cleavage of the Fmoc group, leading to a characteristic fragment at m/z 179 (fluorenylmethyl cation) or 178 (dibenzofulvene).

-

Loss of CO₂ from the amide linkage.

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: Acquire a full scan mass spectrum to identify the molecular ion peak.

-

Tandem Mass Spectrometry (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This will help confirm the structure by identifying characteristic fragment ions.

-

Data Analysis: Analyze the mass spectra to determine the m/z values of the molecular ion and major fragment ions. Compare the experimental data with the theoretical values to confirm the identity and structure of the compound.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing information. While a crystal structure for this compound is not publicly available, the following protocol outlines the general procedure for obtaining such data.

Experimental Protocol: Single-Crystal X-ray Crystallography [5][6][7][8][9]

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Processing: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.

-

Structure Validation: Validate the final structure using crystallographic software to check for geometric reasonability and to ensure a good fit to the experimental data.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from β-alanine.

Caption: Synthetic pathway for this compound.

Structure Elucidation Workflow

This diagram outlines the analytical workflow for the structural confirmation of the synthesized this compound.

Caption: Analytical workflow for structure elucidation.

Conclusion

The structure of this compound can be unequivocally determined through a combination of its synthesis from known starting materials and its characterization by modern analytical techniques. NMR spectroscopy provides detailed information about the connectivity of atoms, mass spectrometry confirms the molecular weight and elemental composition, and X-ray crystallography reveals the precise three-dimensional arrangement of the atoms in the solid state. This comprehensive structural elucidation is essential for ensuring the quality and reactivity of this important reagent in peptide synthesis and drug discovery.

References

- 1. smolecule.com [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. excillum.com [excillum.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. rigaku.com [rigaku.com]

An In-depth Technical Guide to the Synthesis of Fmoc-beta-Ala-OPfp

This guide provides a comprehensive overview of the synthesis of N-α-Fmoc-β-alanine pentafluorophenyl ester (Fmoc-beta-Ala-OPfp), a crucial reagent in solid-phase peptide synthesis (SPPS). The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

This compound is an activated amino acid derivative widely utilized in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino terminus, which can be cleaved under mild basic conditions. The pentafluorophenyl (OPfp) ester is a highly reactive moiety that facilitates efficient peptide bond formation, offering rapid coupling rates and minimizing side reactions.[1][2][3] The use of preformed activated esters like this compound simplifies synthesis protocols and is amenable to both manual and automated peptide synthesis.[4]

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the protection of the amino group of β-alanine with the Fmoc group to yield Fmoc-β-Ala-OH. The second step is the activation of the carboxylic acid of Fmoc-β-Ala-OH with pentafluorophenol to form the final product, this compound.

References

A Technical Guide to the Mechanism and Application of Fmoc-β-Ala-OPfp in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-α-Fmoc-β-alanine pentafluorophenyl ester (Fmoc-β-Ala-OPfp), a critical reagent in modern solid-phase peptide synthesis (SPPS). We will explore its mechanism of action, detail its application through experimental protocols, and present quantitative data to illustrate its efficiency and utility in the synthesis of modified peptides.

Core Concepts: Deconstructing Fmoc-β-Ala-OPfp

Fmoc-β-Ala-OPfp is a specialized amino acid derivative designed for the efficient incorporation of a β-alanine residue into a growing peptide chain. Its structure can be broken down into three key functional components, each serving a distinct purpose in the synthesis process:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group attached to the nitrogen atom of β-alanine. Its primary function is to prevent unintended reactions at the N-terminus, ensuring that peptide bond formation occurs only at the C-terminus. The Fmoc group is stable under acidic conditions but can be cleanly and rapidly removed with a mild organic base, typically piperidine, which is a cornerstone of Fmoc-based SPPS chemistry.

-

β-Alanine (beta-Alanine): Unlike proteinogenic α-amino acids, β-alanine has its amino group attached to the second carbon atom from the carboxyl group. Its incorporation into a peptide chain introduces a flexible, three-carbon spacer. This modification is often used to alter the conformational properties of a peptide, to act as a linker for conjugating other molecules (such as dyes, lipids, or cytotoxic drugs), or to enhance metabolic stability by resisting enzymatic degradation.

-

OPfp (Pentafluorophenyl Ester): The carboxyl group of β-alanine is activated as a pentafluorophenyl ester. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group an excellent leaving group. This "pre-activation" renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amino group of the N-terminal residue on the solid support. This results in rapid and efficient peptide bond formation with minimal risk of racemization.

Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)

The utility of Fmoc-β-Ala-OPfp is most evident within the cyclical workflow of SPPS. The process involves the sequential addition of amino acid residues to a growing chain anchored to a solid resin support. The incorporation of a β-alanine residue using Fmoc-β-Ala-OPfp proceeds through two main stages: coupling and deprotection.

Coupling Reaction

The coupling step begins after the N-terminal Fmoc group of the resin-bound peptide has been removed, exposing a free primary or secondary amine. Fmoc-β-Ala-OPfp, dissolved in a suitable solvent like dimethylformamide (DMF), is then introduced. The nucleophilic amine of the peptide chain attacks the activated carbonyl carbon of the β-alanine. This leads to the formation of a stable amide (peptide) bond and the release of pentafluorophenol as a byproduct. The high reactivity of the OPfp ester drives the reaction to completion swiftly.

Caption: Mechanism of Fmoc-β-Ala-OPfp coupling in SPPS.

Deprotection Step

Following the coupling and a thorough washing of the resin to remove excess reagents and byproducts, the Fmoc group on the newly added β-alanine is removed. This is achieved by treating the resin with a solution of 20% piperidine in DMF. The piperidine cleaves the Fmoc group, liberating the N-terminal amine of the β-alanine and preparing it for the next coupling cycle.

Quantitative Data and Performance

The efficiency of OPfp esters is well-documented. Their high reactivity allows for rapid coupling times and high yields, which is particularly advantageous for sterically hindered couplings or aggregation-prone sequences.

| Parameter | Value / Observation | Conditions / Notes |

| Coupling Time | 5 - 60 minutes | Typically performed in DMF at room temperature. Reaction completion is monitored by a colorimetric test (e.g., Kaiser test). |

| Coupling Efficiency | >99% | Achievable under standard SPPS conditions. The high reactivity minimizes the need for double coupling. |

| Racemization Risk | Extremely Low | The reaction mechanism of activated esters, particularly OPfp esters, largely prevents the racemization of the activated amino acid residue. |

| Shelf Stability | High | Fmoc-amino acid-OPfp derivatives are typically stable, crystalline solids that can be stored for extended periods at low temperatures (-20°C) without significant degradation. |

Experimental Protocols

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

Fmoc-β-Ala-OPfp

-

Deprotection Solution: 20% (v/v) piperidine in high-purity DMF

-

Solvents: High-purity Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Standard SPPS Workflow for Incorporating β-Alanine

This protocol outlines a single cycle for adding a β-alanine residue to a growing peptide chain on a solid support.

Caption: Experimental workflow for a single SPPS coupling cycle.

Detailed Method

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin by sequentially adding and draining solvent in the following order: DMF (x3), DCM (x3), DMF (x3). Each wash should be for 1 minute with agitation.

-

Coupling: Prepare a solution of Fmoc-β-Ala-OPfp (2-3 equivalents relative to resin loading) in DMF. Add this solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction using a qualitative method like the Kaiser test. A negative result (beads remain yellow) indicates the successful consumption of all free amines and the completion of the coupling reaction.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly as described in step 3.

-

Continuation: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid.

Conclusion

Fmoc-β-Ala-OPfp is a highly efficient and reliable reagent for the site-specific incorporation of β-alanine into synthetic peptides. Its pre-activated nature via the pentafluorophenyl ester ensures rapid, high-yield coupling reactions with minimal side products and a low risk of racemization. The strategic use of β-alanine as a flexible linker or metabolic stabilizer makes this compound an invaluable tool for medicinal chemists and drug development professionals aiming to design novel peptides with enhanced therapeutic properties.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Fmoc Protecting Group in Beta-Alanine Derivatives

This technical guide provides a comprehensive overview of the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for beta-alanine and its derivatives. It covers the core principles of Fmoc protection, detailed synthesis protocols, applications in peptide science, and potential challenges such as side reactions. This document is intended to serve as a valuable resource for professionals engaged in peptide synthesis, drug discovery, and materials science.

The Fmoc Protecting Group: Core Principles

The Fmoc group is a base-labile amine protecting group that has become central to modern solid-phase peptide synthesis (SPPS). Its utility is rooted in the Fmoc/tBu orthogonal strategy, where the Nα-amine is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu).[1] This orthogonality ensures that side-chain protecting groups remain intact during the iterative cycles of Nα-Fmoc removal.[1]

The Fmoc group is typically introduced by reacting an amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[1] Its removal is achieved through a β-elimination mechanism triggered by a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] The electron-withdrawing nature of the fluorenyl system makes the C9 proton acidic, facilitating its abstraction by the base. This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine base.[2]

Synthesis of Fmoc-β-Alanine (Fmoc-β-Ala-OH)

Fmoc-β-alanine is a foundational building block, unique as it is the simplest, non-chiral beta-amino acid.[3] It is frequently used as a spacer to connect two biologically active molecules or to induce specific secondary structures, like gamma-turns, in peptides.[4][]

Experimental Protocol: Synthesis of Fmoc-β-Ala-OH

A widely adopted method for the synthesis of Fmoc-β-Ala-OH involves the reaction of β-alanine with Fmoc-Cl in an aqueous basic solution.[6]

Materials:

-

β-Alanine (β-Ala)

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or Diethyl Ether

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

Dissolution: Dissolve β-alanine (1.0 eq) in a 10% aqueous sodium carbonate solution.[6]

-

Addition of Fmoc Reagent: Cool the solution in an ice bath. Slowly add a solution of Fmoc-Cl (0.85 eq) in dioxane, dropwise, with vigorous stirring.[6]

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for 4-6 hours.[6][7]

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether (3x) to remove unreacted Fmoc-Cl and other organic impurities.[6][7]

-

Acidification: Acidify the separated aqueous layer to a pH of 2 with 2N HCl, which will cause the Fmoc-β-Ala-OH product to precipitate.[6][7]

-

Extraction: Extract the product from the acidified aqueous solution with ethyl acetate (3x).[6]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[6]

-

Recrystallization: Recrystallize the crude solid from a mixture of ethyl acetate and hexane (e.g., 1:2 v/v) to obtain pure, white, solid Fmoc-β-Ala-OH.[6]

Quantitative Data: Synthesis of Fmoc-β-Ala-OH and Derivatives

The synthesis of Fmoc-β-alanine and its dipeptide derivatives is generally efficient, with high yields and purity.

| Product | Starting Materials | Key Reagents | Yield | Purity | Reference |

| Fmoc-β-Ala-OH | β-Alanine, Fmoc-Cl | 10% Na₂CO₃, Dioxane | 81% | Recrystallized | [6] |

| Fmoc-β-Ala-Gly-OH | Fmoc-β-Ala-Bt, Glycine | Na₂CO₃, Acetonitrile | 78.5% | 99.8% | [8] |

| Fmoc-β-Ala-Val-OH | Fmoc-β-Ala-Bt, Valine | Na₂CO₃, Tetrahydrofuran | 72% | 99.0% | [8] |

Key Derivatives and Applications in Drug Development

The modification of β-alanine and its incorporation into peptides allows for the development of novel therapeutics with enhanced properties.

Fmoc-β-alanine Pentafluorophenyl (Pfp) Ester

Activating the carboxylic acid of Fmoc-β-alanine, for instance as a pentafluorophenyl (Pfp) ester, significantly enhances its reactivity.[9] This is particularly useful for efficient coupling reactions in both solid-phase and solution-phase synthesis, helping to create complex peptide structures with high purity and yield.[8][9] These activated esters are valuable in developing peptide-based drugs, improving their stability and bioavailability.[9]

Applications

-

Enhanced Proteolytic Stability: The inclusion of β-amino acids into peptide backbones can confer resistance to degradation by proteases, a critical attribute for increasing the in vivo half-life of peptide drugs.[10]

-

Structural Scaffolding: Peptides containing β-alanine can adopt stable, well-defined secondary structures, such as helices and turns, which can be used to mimic protein epitopes for targeting protein-protein interactions.[][10]

-

Bioconjugation: Fmoc-β-alanine serves as a useful linker molecule in bioconjugation, facilitating the attachment of biomolecules to other entities for applications in diagnostics and targeted drug delivery.[4]

-

Pharmacological Modulation: Fmoc-β-alanine is a precursor to carnosine (β-alanyl-L-histidine), a dipeptide with significant physiological roles, including pH buffering in muscle and antioxidant activities through the Nrf2 signaling pathway.[11][12]

Methodologies and Workflows

Logical Relationship: Orthogonality in Fmoc/tBu SPPS

The success of Fmoc-based SPPS relies on the orthogonal stability of the protecting groups used for the α-amine and the amino acid side chains.

Caption: Orthogonal protection scheme in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Workflow: SPPS Cycle for Fmoc-β-Alanine Incorporation

The following workflow details a single cycle of SPPS to incorporate an Fmoc-β-alanine residue onto a growing peptide chain attached to a solid support resin.

Caption: A typical cycle for incorporating Fmoc-β-alanine in Solid-Phase Peptide Synthesis.

Challenges: Side Reactions and Impurity Formation

A significant challenge in the synthesis of Fmoc-protected amino acids is the potential for side reactions. When Fmoc-OSu is used as the protecting reagent, a Lossen-type rearrangement can occur, leading to the formation of Fmoc-β-Ala-OH as an impurity.[13][14][15] This is particularly problematic as this impurity can be incorporated into the growing peptide chain, resulting in a deletion mutant that can be difficult to separate from the target peptide.[14] The use of Fmoc-Cl as the protecting reagent can mitigate this specific side reaction.

Mechanism: Formation of Fmoc-β-Ala-OH from Fmoc-OSu

Caption: The Lossen rearrangement mechanism leading to Fmoc-β-Ala-OH impurity from Fmoc-OSu.

Biological Signaling Pathway Relevance

While Fmoc-β-alanine derivatives are synthetic tools, the β-alanine moiety is a precursor to the biologically crucial dipeptide, carnosine. Carnosine plays a role in cellular defense against oxidative stress, in part by activating the Nrf2 signaling pathway. This pathway is a key regulator of endogenous antioxidant responses, making it a target of interest in drug development for inflammatory and neurodegenerative diseases.

Logical Relationship: β-Alanine, Carnosine, and the Nrf2 Pathway

Caption: Role of β-alanine as a precursor to carnosine and its link to the Nrf2 antioxidant pathway.

Conclusion

The Fmoc protecting group is an indispensable tool for the utilization of β-alanine and its derivatives in modern chemistry and drug development. Fmoc-β-alanine provides a versatile building block for creating peptides with enhanced stability, novel structural motifs, and tailored biological activities. A thorough understanding of its synthesis, reaction workflows, and potential side reactions is critical for researchers aiming to leverage the unique properties of β-amino acids. The continued exploration of peptides containing β-alanine derivatives holds significant promise for the development of next-generation therapeutics and advanced biomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 7. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chimia.ch [chimia.ch]

- 14. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of Pentafluorophenyl Ester in Fmoc-beta-Ala-OPfp: A Technical Guide for Advanced Peptide Synthesis and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide science, the strategic selection of building blocks is paramount to achieving high-purity, therapeutically relevant molecules. Among these, N-α-Fmoc-β-alanine-pentafluorophenyl ester (Fmoc-beta-Ala-OPfp) has emerged as a critical reagent. This technical guide provides an in-depth analysis of the role of the pentafluorophenyl (Pfp) ester in the functionality of this compound, offering detailed methodologies and insights for its application in solid-phase peptide synthesis (SPPS), bioconjugation, and drug development.

Core Principles: The Activating Power of the Pentafluorophenyl Ester

The utility of this compound is intrinsically linked to the chemical properties of the pentafluorophenyl ester group. This moiety functions as a highly efficient activating group for the carboxyl end of the β-alanine. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring creates a highly electrophilic carbonyl carbon, making it exceptionally susceptible to nucleophilic attack by the free amino group of a growing peptide chain or other amine-containing molecules.[1][2] This high reactivity is a cornerstone of its advantages in chemical synthesis.

Key Advantages of the Pentafluorophenyl Ester Moiety:

-

Enhanced Reactivity and Rapid Coupling: Kinetic studies have demonstrated the superior reactivity of Pfp esters compared to other common activating groups. This rapid reaction kinetic is crucial for minimizing the formation of deletion sequences and other side products, particularly in the synthesis of long or complex peptides.[1][3]

-

Increased Stability: Despite their high reactivity, Pfp esters exhibit greater stability towards spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters.[1][4] This stability allows for their isolation, purification, and storage, making them well-suited for both manual and automated synthesis platforms.[5]

-

Reduced Side Reactions: The use of pre-activated Fmoc-amino acid-OPfp esters circumvents the need for in-situ activation, thereby avoiding direct contact of the growing peptide chain with potentially harmful coupling reagents.[2] This minimizes the risk of undesirable side reactions and simplifies the purification process.

-

Minimized Racemization: The high coupling rate afforded by the Pfp ester helps to suppress racemization, a critical consideration for maintaining the stereochemical integrity of the chiral centers in the peptide backbone.[1][5]

Quantitative Comparison of Activating Groups

To illustrate the superior reactivity of the pentafluorophenyl ester, the following table summarizes the relative coupling rates of different active esters.

| Activating Group | Abbreviation | Relative Coupling Rate |

| Pentafluorophenyl Ester | OPfp | 111 |

| Pentachlorophenyl Ester | OPCP | 3.4 |

| p-Nitrophenyl Ester | ONp | 1 |

| Data sourced from kinetic studies comparing active ester reactivity.[1][3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.

Synthesis of this compound

This protocol outlines the synthesis of this compound from its corresponding carboxylic acid, Fmoc-beta-Ala-OH.

Materials:

-

Fmoc-beta-Ala-OH

-

Pentafluorophenol

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

0.1 N Hydrochloric Acid (HCl)

-

0.1% Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Dissolve Fmoc-beta-Ala-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) to the cooled solution.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 3-5 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in EtOAc and wash sequentially with 0.1 N HCl and 0.1% NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude product by recrystallization or flash chromatography to obtain pure this compound.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol using this compound

This protocol details the steps for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin with N-terminal deprotected peptide

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel with gentle agitation.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.[4]

-

Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Perform a Kaiser test to confirm the presence of free primary amines (indicated by a blue color).[4]

-

-

Coupling Reaction:

-

Dissolve this compound (3 equivalents relative to the resin loading capacity) in DMF.

-

Add the this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[6] The high reactivity of the OPfp ester generally leads to rapid coupling.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines (indicated by a negative result - yellow/clear beads), signifying a successful coupling reaction. If the test is positive, a second coupling may be necessary.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride and a non-nucleophilic base in DMF) for 30 minutes.

Visualization of a Key Application: Synthesis of a Peptide-Peptide Nucleic Acid (PNA) Conjugate

This compound is a valuable building block in the synthesis of complex biomolecules such as peptide-peptide nucleic acid (PNA) conjugates. These constructs are being explored for various therapeutic and diagnostic applications, including antisense therapies. The following diagram illustrates a generalized workflow for the solid-phase synthesis of a peptide-PNA conjugate where this compound could be incorporated as a linker or part of the peptide sequence.

Caption: Workflow for Solid-Phase Synthesis of a Peptide-PNA Conjugate.

Conclusion

The pentafluorophenyl ester in this compound is not merely a leaving group but a strategic tool that imparts high reactivity, stability, and efficiency to peptide synthesis and bioconjugation reactions. Its ability to drive rapid and clean amide bond formation makes it an invaluable asset for researchers and drug development professionals tackling the synthesis of complex and therapeutically promising molecules. The detailed protocols and workflow provided in this guide serve as a practical resource for harnessing the full potential of this versatile building block in advancing peptide-based research and development.

References

Fmoc-β-Alanine-Pentafluorophenyl Ester: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-9-fluorenylmethoxycarbonyl-β-alanine-pentafluorophenyl ester (Fmoc-β-Ala-OPfp) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of β-alanine residues into peptide sequences. The efficiency of its incorporation into a growing peptide chain is intrinsically linked to its solubility in the reaction solvent and its stability throughout the coupling process. This technical guide provides a comprehensive overview of the solubility and stability of Fmoc-β-Ala-OPfp, presenting available quantitative data, detailed experimental protocols for in-house assessment, and a discussion of the factors influencing its chemical integrity.

Introduction

Fmoc-β-Ala-OPfp is an activated ester of Fmoc-β-alanine, designed for efficient amide bond formation in peptide synthesis. The pentafluorophenyl (Pfp) ester is a highly effective activating group due to the strong electron-withdrawing nature of the fluorinated ring, which facilitates nucleophilic attack by the free amine of the peptide chain. Understanding the solubility and stability of this reagent is paramount for optimizing coupling protocols, minimizing side reactions, and ensuring the synthesis of high-purity peptides.

Solubility of Fmoc-β-Ala-OPfp

The solubility of Fmoc-β-Ala-OPfp in common organic solvents used for SPPS is a crucial parameter for achieving homogeneous reaction conditions and efficient coupling. While comprehensive quantitative data for Fmoc-β-Ala-OPfp is not extensively published, we can infer its solubility profile from data on similar compounds and general principles of peptide chemistry.

Qualitative Solubility

Fmoc-protected amino acids and their active esters are generally soluble in polar aprotic solvents. The unactivated precursor, Fmoc-β-Alanine, is known to be highly soluble in dimethylformamide (DMF) and dichloromethane (DCM).[1] The pentafluorophenyl ester derivative is expected to have a similar or slightly modified solubility profile. Based on available data for other Fmoc-amino acid-OPfp esters, Fmoc-β-Ala-OPfp is anticipated to be soluble in DMF, N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).

Quantitative Solubility Data

| Compound | Solvent | Solubility | Reference |

| Fmoc-Gly-OPfp | DMSO | ≥51.1 mg/mL | [2] |

It is reasonable to expect that the solubility of Fmoc-β-Ala-OPfp in DMSO would be in a similar range. For other common SPPS solvents, experimental determination is recommended.

Experimental Protocol for Solubility Determination

A reliable method for determining the quantitative solubility of Fmoc-β-Ala-OPfp in various solvents involves the following steps:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-β-Ala-OPfp to a known volume of the desired solvent (e.g., DMF, NMP, DCM, DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial to pellet the undissolved solid.

-

Carefully transfer a known volume of the supernatant to a pre-weighed vial.

-

-

Solvent Evaporation and Quantification:

-

Evaporate the solvent from the supernatant under vacuum.

-

Weigh the vial containing the dried solute. The difference in weight corresponds to the mass of dissolved Fmoc-β-Ala-OPfp.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mol/L.

-

Caption: Workflow for determining the solubility of Fmoc-β-Ala-OPfp.

Stability of Fmoc-β-Ala-OPfp

The stability of Fmoc-β-Ala-OPfp in solution is critical to ensure that the activated amino acid is available for the coupling reaction and has not degraded to inactive forms. The primary degradation pathway of concern is hydrolysis of the pentafluorophenyl ester.

General Stability of Pfp Esters

Pentafluorophenyl esters are generally stable, crystalline compounds that can be isolated and stored. They are known to be less susceptible to hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters. This inherent stability makes them well-suited for use in automated solid-phase peptide synthesis.

Stability of Fmoc-β-Ala-OPfp in Solution

Studies have indicated that the active ester of Fmoc-β-Ala-OH undergoes slow hydrolysis. This suggests good stability in the solvents typically used for peptide synthesis, allowing for sufficient time for the coupling reaction to proceed to completion. However, the presence of water in solvents like DMF can accelerate hydrolysis.

Experimental Protocol for Stability Assessment (HPLC Method)

The stability of Fmoc-β-Ala-OPfp in a given solvent can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC) by monitoring the decrease in the concentration of the active ester and the appearance of the hydrolysis product (Fmoc-β-Ala-OH) over time.

-

Preparation of Stock Solution:

-

Prepare a stock solution of Fmoc-β-Ala-OPfp of known concentration in the desired solvent (e.g., DMF).

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

-

Immediately analyze the aliquot by reverse-phase HPLC.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detector at a wavelength where both Fmoc-β-Ala-OPfp and Fmoc-β-Ala-OH can be detected (e.g., 265 nm).

-

-

Data Analysis:

-

Integrate the peak areas corresponding to Fmoc-β-Ala-OPfp and Fmoc-β-Ala-OH at each time point.

-

Plot the percentage of remaining Fmoc-β-Ala-OPfp as a function of time to determine its stability profile.

-

Caption: Workflow for assessing the stability of Fmoc-β-Ala-OPfp using HPLC.

Signaling Pathways and Logical Relationships

The primary role of Fmoc-β-Ala-OPfp is in the chemical synthesis of peptides, which does not directly involve biological signaling pathways. However, the logical relationship in its application is clear: successful peptide synthesis relies on the efficient coupling of the activated amino acid to the growing peptide chain.

Caption: Key factors for the successful application of Fmoc-β-Ala-OPfp.

Conclusion

Fmoc-β-Ala-OPfp is a robust and effective reagent for the incorporation of β-alanine into synthetic peptides. Its favorable stability profile, particularly its resistance to hydrolysis, coupled with its good solubility in common SPPS solvents, makes it a reliable choice for researchers. While specific quantitative data on its solubility and stability are not extensively documented, the provided experimental protocols offer a clear path for their determination. By understanding and controlling these key parameters, scientists can optimize their peptide synthesis protocols, leading to higher yields and purities of the final products.

References

In-Depth Technical Guide to CAS Number 149303-38-8 (Fmoc-β-alanine pentafluorophenyl ester)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 149303-38-8 identifies the chemical compound N-α-Fmoc-β-alanine pentafluorophenyl ester , commonly abbreviated as Fmoc-β-Ala-OPfp . This molecule is a key reagent in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its structure combines three key functional components: a β-alanine core, a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, and a pentafluorophenyl (Pfp) ester activating group on the carboxyl terminus. This strategic combination of features makes it a valuable tool for the synthesis of custom peptides, including those with therapeutic potential.

The Fmoc group provides a base-labile protecting group for the amine, allowing for its removal under mild conditions that do not affect acid-labile side-chain protecting groups, a cornerstone of orthogonal peptide synthesis strategy. The pentafluorophenyl ester is a highly reactive leaving group, facilitating efficient amide bond formation with the free amine of the growing peptide chain. This high reactivity can lead to faster and more complete coupling reactions, which is particularly advantageous in the synthesis of complex or sterically hindered peptides.

This technical guide provides a comprehensive overview of the properties of Fmoc-β-Ala-OPfp, detailed experimental protocols for its use in peptide synthesis, and an exploration of the biological context of peptides synthesized using this building block.

Core Properties of Fmoc-β-alanine pentafluorophenyl ester

A summary of the key physical and chemical properties of Fmoc-β-Ala-OPfp is presented in the table below.

| Property | Value |

| CAS Number | 149303-38-8 |

| Synonyms | Fmoc-β-Ala-OPfp, N-α-Fmoc-β-alanine pentafluorophenyl ester |

| Molecular Formula | C₂₄H₁₆F₅NO₄ |

| Molecular Weight | 477.38 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 116-118 °C |

| Purity | Typically ≥98% (HPLC) |

| Solubility | Soluble in common organic solvents used in peptide synthesis (e.g., DMF, NMP, DCM). |

| Storage Conditions | 2-8 °C, protected from moisture. |

Mechanism of Action in Peptide Synthesis

The utility of Fmoc-β-Ala-OPfp lies in its role as an activated building block in the stepwise elongation of a peptide chain during solid-phase peptide synthesis. The general mechanism involves two key steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This exposes a free primary or secondary amine.

-

Coupling: A solution of Fmoc-β-Ala-OPfp in a suitable solvent is added to the resin. The activated pentafluorophenyl ester of Fmoc-β-Ala-OPfp reacts with the newly exposed amine on the growing peptide chain, forming a stable amide bond. The pentafluorophenol is released as a byproduct.

This cycle of deprotection and coupling is repeated with different Fmoc-protected amino acids to assemble the desired peptide sequence.

Experimental Protocols

The following sections provide a detailed, generalized protocol for the use of Fmoc-β-Ala-OPfp in manual solid-phase peptide synthesis. It is important to note that specific parameters such as reaction times, equivalents of reagents, and choice of resin may need to be optimized depending on the specific peptide sequence being synthesized.

Materials and Reagents

-

Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-β-alanine pentafluorophenyl ester (CAS 149303-38-8)

-

Other Fmoc-protected amino acids

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, cold

-

Solid-phase synthesis vessel

-

Shaker or vortex mixer

-

HPLC system for purification and analysis

-

Mass spectrometer for characterization

Step-by-Step Synthesis Protocol

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of Fmoc-β-alanine pentafluorophenyl ester:

-

In a separate vial, dissolve 2 equivalents of Fmoc-β-Ala-OPfp and 2 equivalents of an additive like HOBt or Oxyma Pure in DMF.

-

Add the solution to the deprotected resin.

-

Add 2 equivalents of DIC to the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

-

Visualization of Key Processes

Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc-protected amino acids like Fmoc-β-Ala-OPfp.

Logical Relationship of Reagent Components

This diagram shows the relationship between the core components of Fmoc-β-Ala-OPfp and their respective functions in peptide synthesis.

Applications in Drug Development and Research

The incorporation of β-alanine into a peptide sequence can significantly impact its biological properties. β-amino acids are non-proteinogenic and can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of a peptide therapeutic. Furthermore, the introduction of a β-amino acid can alter the secondary structure of the peptide, leading to novel receptor binding affinities and specificities.

While Fmoc-β-Ala-OPfp itself does not have a direct biological activity or modulate specific signaling pathways, the peptides synthesized using this building block can have a wide range of applications, including but not limited to:

-

Antimicrobial Peptides: The altered backbone conformation can enhance membrane disruption capabilities.

-

Metabolic Disease Therapeutics: Peptides targeting receptors like GLP-1R or PYY receptors can be modified with β-alanine to improve their pharmacokinetic profiles.

-

Oncology: Cell-penetrating peptides or receptor antagonists can be stabilized by the inclusion of β-amino acids.

The biological activity and the specific signaling pathways modulated are entirely dependent on the final peptide sequence. Researchers using Fmoc-β-Ala-OPfp should design their peptide sequences based on the desired biological target and then use the synthetic protocols outlined above to produce the peptide for further in vitro and in vivo evaluation. Quantitative data such as IC₅₀ or EC₅₀ values would be determined through biological assays performed on the purified synthetic peptide.

Conclusion

Fmoc-β-alanine pentafluorophenyl ester (CAS 149303-38-8) is a highly valuable and versatile reagent for the synthesis of peptides containing β-alanine. Its pre-activated nature and the orthogonal protection strategy afforded by the Fmoc group streamline the process of solid-phase peptide synthesis. The incorporation of β-alanine into peptide sequences offers a powerful strategy for enhancing proteolytic stability and modulating biological activity, making Fmoc-β-Ala-OPfp an important tool for researchers in drug discovery and development. The detailed protocols and conceptual visualizations provided in this guide are intended to facilitate the effective use of this reagent in the synthesis of novel and potent peptide-based therapeutics and research tools.

Technical Guide: Fmoc-β-Alanine Pentafluorophenyl Ester (Fmoc-beta-Ala-OPfp)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on Fmoc-β-alanine pentafluorophenyl ester (Fmoc-beta-Ala-OPfp), a key reagent in peptide synthesis and drug development.

Core Compound Data

This compound is an N-terminally protected derivative of β-alanine, activated as a pentafluorophenyl (Pfp) ester. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, allowing for selective deprotection under mild conditions, which is crucial for stepwise peptide synthesis.[1][2] The Pfp ester is a highly reactive leaving group, facilitating efficient amide bond formation during the coupling step in solid-phase peptide synthesis (SPPS).[2][3]

The quantitative properties of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₂₄H₁₆F₅NO₄ | [1][4][][6][7] |

| Molecular Weight | 477.4 g/mol | [1][3][4][] |

| CAS Number | 149303-38-8 | [1][4][][6] |

| Appearance | White powder | [1][3] |

| Purity | ≥99% (HPLC) | [1] |

| Melting Point | 116 - 118 °C | [1] |

| Storage Conditions | 0 - 8 °C, sealed in dry conditions | [1][6][7] |

Experimental Protocol: Peptide Coupling using this compound

This protocol details the manual coupling of this compound onto a solid-phase resin with a free N-terminal amine, a common step in Fmoc-based Solid Phase Peptide Synthesis (SPPS).

Materials:

-

Fmoc-deprotected peptide-resin (with a free primary or secondary amine)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended to enhance reactivity)[8]

-

N,N-Diisopropylethylamine (DIPEA) (optional, for use as a non-nucleophilic base)

-

Kaiser test kit or other ninhydrin-based test for primary amines

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Preparation:

-

Place the Fmoc-deprotected peptide-resin in the synthesis vessel.

-

Wash the resin thoroughly with DMF (3 x 1 minute) to remove any residual deprotection solution (e.g., piperidine in DMF).

-

Perform a final wash with DCM (2 x 1 minute) followed by DMF (2 x 1 minute).

-

-

Activation and Coupling:

-

Prepare the coupling solution. Dissolve this compound (3 equivalents relative to the resin substitution) and, optionally, HOBt (3 equivalents) in a minimal amount of DMF.

-

Add the coupling solution to the washed resin in the synthesis vessel.

-

If necessary, add DIPEA (3-4 equivalents) to the reaction mixture. The use of a base is common to ensure the resin-bound amine remains in its free, nucleophilic state.

-

Agitate the mixture at room temperature for 1-2 hours. The pentafluorophenyl ester is highly reactive, so coupling is often rapid.[2][8]

-

-

Monitoring the Coupling Reaction:

-

After the initial coupling time, take a small sample of the resin beads.

-

Wash the sample beads thoroughly with DMF and then DCM.

-

Perform the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates the successful consumption of all free primary amines and thus a complete coupling reaction.

-

If the test is positive (beads turn blue), extend the coupling time for another 30-60 minutes or consider a second coupling step (double coupling).

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution from the vessel.

-

Wash the peptide-resin extensively to remove excess reagents and byproducts. A typical washing sequence is:

-

DMF (3 x 1 minute)

-

DCM (3 x 1 minute)

-

DMF (3 x 1 minute)

-

-

-

Proceed to Next Step:

-

The resin is now ready for the next step in the synthesis, which is typically the Fmoc-deprotection of the newly added β-alanine residue to allow for the coupling of the subsequent amino acid.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of incorporating an this compound unit during a standard Fmoc solid-phase peptide synthesis cycle.

Caption: Workflow for a single coupling cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

Purity Analysis of Commercial Fmoc-β-Ala-OPfp: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of commercial N-α-Fmoc-β-alanine pentafluorophenyl ester (Fmoc-β-Ala-OPfp), a critical building block in solid-phase peptide synthesis (SPPS). Ensuring the high purity of this reagent is paramount for the successful synthesis of high-quality peptides, as impurities can lead to the formation of deletion, insertion, or modified peptide sequences, complicating purification and potentially impacting the final product's biological activity and safety profile.

Introduction to Fmoc-β-Ala-OPfp and the Importance of Purity

Fmoc-β-Ala-OPfp is an activated amino acid derivative widely used in peptide synthesis.[1][2] The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the amino group, while the pentafluorophenyl (OPfp) ester is an excellent leaving group, facilitating efficient peptide bond formation.[1] The incorporation of the unnatural amino acid, β-alanine, can be used to introduce conformational constraints, improve metabolic stability, or act as a flexible spacer in the target peptide.

The purity of commercial Fmoc-β-Ala-OPfp can be influenced by the synthetic route, purification methods, and storage conditions. Impurities can arise from starting materials, side reactions during the synthesis of the Fmoc-amino acid or the OPfp ester, and degradation over time. Therefore, a thorough purity analysis is essential before its use in peptide synthesis.

Potential Impurities in Commercial Fmoc-β-Ala-OPfp

Several classes of impurities can be present in commercial Fmoc-β-Ala-OPfp. These can be broadly categorized as process-related impurities, intrinsic impurities, and degradation products.

Table 1: Summary of Potential Impurities in Commercial Fmoc-β-Ala-OPfp

| Impurity Class | Specific Examples | Source/Cause | Potential Impact on Peptide Synthesis |

| β-Alanine-Related Impurities | Fmoc-β-Ala-OH | Incomplete esterification or hydrolysis of the OPfp ester. Can also be a byproduct of the Fmoc protection step using Fmoc-OSu via Lossen rearrangement.[3][4] | Can lead to failed couplings if it competes for coupling reagents. |

| H-β-Ala-OPfp | Incomplete Fmoc protection or premature deprotection during synthesis or storage. | Can lead to the insertion of a β-alanine residue without the subsequent amino acid in the sequence. | |

| Fmoc-di-β-Ala-OPfp | Side reaction during the synthesis of Fmoc-β-Ala-OH. | Leads to the insertion of a di-β-alanine unit. | |

| Process-Related Impurities | Residual Solvents (e.g., Ethyl Acetate, Dichloromethane) | Incomplete removal during the manufacturing process. | Can interfere with analytical methods and potentially impact peptide synthesis. |

| Reagents (e.g., Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (HOSu)) | Carryover from the synthesis. | Can cause side reactions during peptide synthesis. | |

| Acetic Acid | Can be present from the use of ethyl acetate in purification. | Acts as a capping agent, leading to truncated peptide sequences. | |

| Enantiomeric Impurities | Fmoc-D-β-Ala-OPfp | Not applicable for the achiral β-alanine. However, for chiral Fmoc-amino acids, this is a critical impurity. | N/A |

| Degradation Products | Hydrolysis products | Exposure to moisture. | Reduced coupling efficiency. |

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive purity analysis of Fmoc-β-Ala-OPfp.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and powerful technique for assessing the purity of Fmoc-amino acid derivatives. It allows for the separation and quantification of the main component from its impurities.

Table 2: Typical HPLC Purity Specifications for Commercial Fmoc-Amino Acids

| Supplier | Stated Purity of Fmoc-β-Ala-OPfp or related Fmoc-amino acids | Analytical Method |

| Supplier A | ≥99% | HPLC |

| Supplier B | ≥96.0% | HPLC[5] |

| Supplier C | ≥99.0% (for Fmoc-β-Ala-OH) | HPLC |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Fmoc-β-Ala-OPfp and to detect the presence of any structural isomers or major impurities. The characteristic signals of the Fmoc, β-alanine, and pentafluorophenyl groups should be present in the correct integration ratios.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of the compound and to identify and characterize impurities, even at trace levels. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for this purpose.

Experimental Protocols

The following are general experimental protocols that can be adapted for the purity analysis of Fmoc-β-Ala-OPfp.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 30% to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm and 301 nm (characteristic absorbance for the Fmoc group).

-

Sample Preparation: Dissolve a small amount of Fmoc-β-Ala-OPfp in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

¹H NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire the ¹H NMR spectrum. The spectrum should show characteristic peaks for the aromatic protons of the Fmoc group (typically between 7.2 and 7.8 ppm), the methylene protons of the Fmoc group, and the methylene protons of the β-alanine moiety. The absence of significant unassigned peaks is indicative of high purity.

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Procedure: Infuse the sample solution into the mass spectrometer. The expected molecular ion peak for Fmoc-β-Ala-OPfp [M+H]⁺ should be observed at approximately m/z 478.4. Other ions, such as the sodium adduct [M+Na]⁺, may also be present.

Visualizing the Analytical Workflow and Impurity Formation

General Workflow for Purity Analysis

Caption: General workflow for the purity analysis of commercial Fmoc-β-Ala-OPfp.

Formation of Fmoc-β-Ala-OH Impurity

A known side reaction during the synthesis of Fmoc-amino acids using Fmoc-OSu is the Lossen rearrangement, which leads to the formation of Fmoc-β-Ala-OH as an impurity.[3][4]

Caption: Formation of Fmoc-β-Ala-OH impurity via Lossen rearrangement of Fmoc-OSu.

Conclusion